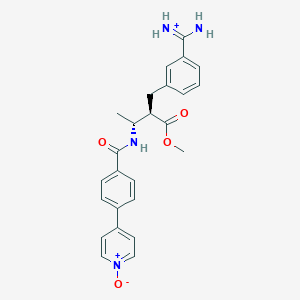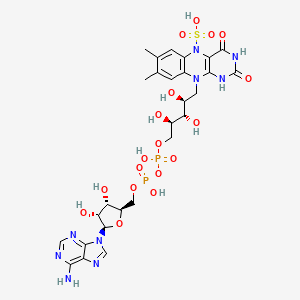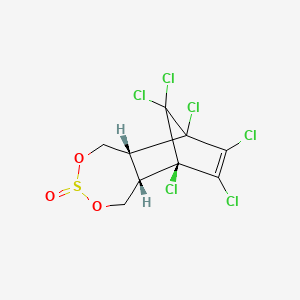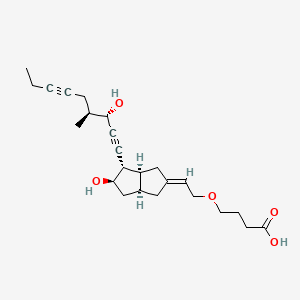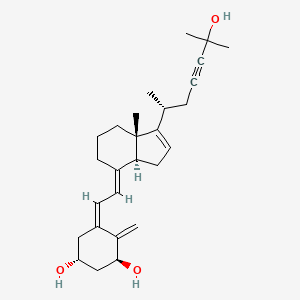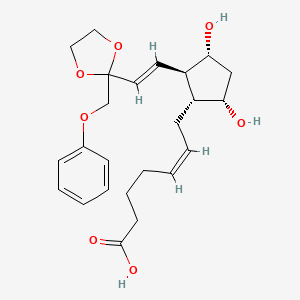
Etiproston
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Etiproston is synthesized through a multi-step process involving the condensation of specific intermediates. The synthesis typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions including esterification, reduction, and cyclization . The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Etiproston undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Etiproston has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry and for studying prostaglandin analogs.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the development of anti-inflammatory and vasodilatory drugs.
Industry: Applied in the formulation of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Etiproston exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various biological responses, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects . The molecular targets involved include prostaglandin receptors and associated signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Epoprostenol: Another prostaglandin analog with similar vasodilatory and anti-inflammatory properties.
Cloprostenol: Used in veterinary medicine for its luteolytic effects.
Prostaglandin E2: A naturally occurring prostaglandin with a wide range of biological activities.
Uniqueness of Etiproston
This compound is unique in its specific receptor binding profile and its potent anti-inflammatory and vasodilatory effects. Compared to other prostaglandin analogs, this compound has a distinct chemical structure that contributes to its unique biological activities .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c25-21-16-22(26)20(19(21)10-6-1-2-7-11-23(27)28)12-13-24(30-14-15-31-24)17-29-18-8-4-3-5-9-18/h1,3-6,8-9,12-13,19-22,25-26H,2,7,10-11,14-17H2,(H,27,28)/b6-1-,13-12+/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPALXSWPHQNCAA-RLJNYRALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)(COC2=CC=CC=C2)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024232 | |
| Record name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59619-81-7 | |
| Record name | Etiproston [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059619817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59619-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIPROSTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCU22W0APY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Etiproston and how does it work?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. While its exact mechanism of action isn't fully detailed in the provided research, it's known that PGF2α analogs like this compound exert their effects by binding to prostaglandin F2α receptors []. This binding can lead to a variety of physiological effects, including luteal regression, which is the process of the corpus luteum breaking down [].
Q2: What are the applications of this compound in veterinary medicine?
A2: Research suggests that this compound can potentially be used for:
- Inducing estrus in cows: Studies have shown that this compound can induce estrus in postpartum Sahiwal cows [, ].
- Treating retained placenta in cows: this compound has been investigated as a potential treatment for retained placenta in cows, although the research did not show a significant benefit compared to other treatment strategies [].
- Inducing parturition in sows: Some studies have explored the use of this compound for inducing parturition in pregnant sows [].
Q3: How is this compound metabolized and eliminated from the body?
A3: Studies in cows have shown that this compound is rapidly eliminated from the body, primarily through urine and feces [, ]. The primary metabolite identified was the tetranor acid derivative, often found in equilibrium with its lactone form [, ].
Q4: Are there any analytical methods available to detect this compound residues?
A4: Yes, an enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of this compound residues in cattle and swine tissues, as well as in cows' milk []. This method utilizes horseradish peroxidase (HRP) as a label enzyme and demonstrates high specificity for this compound, with no cross-reactivity observed with various endogenous prostaglandins [].
Q5: Has this compound been compared to other prostaglandin analogs?
A5: In a study focusing on canine luteal regression, this compound tromethamine was compared to cloprostenol, another PGF2α analog commonly used in veterinary medicine []. The study found that cloprostenol was more effective at inducing luteal regression in dogs compared to this compound tromethamine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)
